Florbetapir F-18 is classified as a radiopharmaceutical and is specifically categorized as a diagnostic imaging agent. It contains the radionuclide fluorine-18, which is essential for its function in PET imaging. The compound's structure allows it to bind selectively to beta-amyloid plaques, making it a valuable tool in neuroimaging and Alzheimer's research .
The synthesis of Florbetapir F-18 involves several key steps that are conducted under Good Manufacturing Practice (GMP) conditions to ensure safety and efficacy. The process typically utilizes automated synthesis modules to facilitate reproducibility and high radiochemical yield.
Florbetapir F-18 has a complex molecular structure characterized by its ability to bind to amyloid plaques. Its chemical formula is , with a molecular weight of approximately 359.43 g/mol.
Florbetapir F-18 undergoes specific chemical reactions during its synthesis and when administered into the body. The primary reaction involves the incorporation of fluorine-18 into the precursor molecule.
The mechanism of action for Florbetapir F-18 is centered around its ability to bind specifically to beta-amyloid plaques in the brain.
Florbetapir F-18 possesses several notable physical and chemical properties that enhance its utility as a diagnostic agent.
Florbetapir F-18 has significant applications in clinical settings, particularly in diagnosing Alzheimer's disease.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4